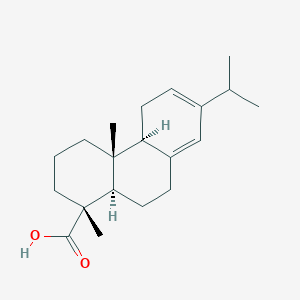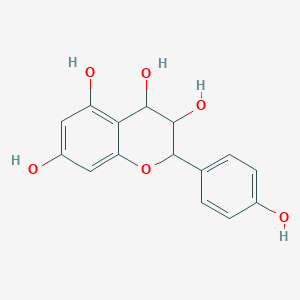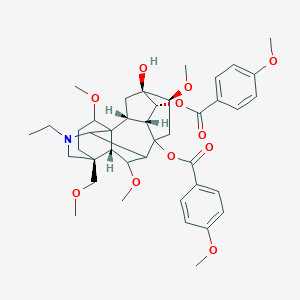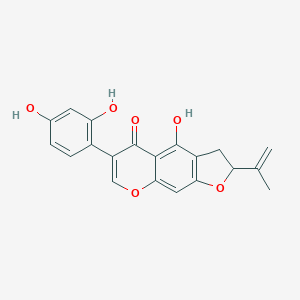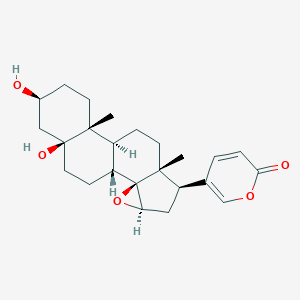
Marinobufagenin
Descripción general
Descripción
Marinobufagenin is a cardiotonic bufadienolide steroid that can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure . It is also secreted by the toad Bufo rubescens and other related species such as Bufo marinus . This compound acts as a vasoconstrictor with effects similar to digitalis .
Aplicaciones Científicas De Investigación
Marinobufagenin has several scientific research applications:
Mecanismo De Acción
Marinobufagenin exerts its effects by binding to the enzyme sodium-potassium adenosine triphosphatase (Na+/K±ATPase) . This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels subsequently cause an increase in intracellular calcium levels through the sodium-calcium exchanger, resulting in enhanced cardiac contractility . Additionally, this compound induces the endocytosis of Na+/K±ATPase, further modulating its activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, this compound slowly dissociates to induce the endocytosis of this enzyme .
Cellular Effects
This compound has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . This compound also stimulates the secretion of interleukin-6 .
Molecular Mechanism
This compound acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, this compound has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .
Metabolic Pathways
This compound is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .
Transport and Distribution
This compound, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that this compound may be transported and distributed within cells via endocytosis .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that this compound interacts with this enzyme at the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of marinobufagenin involves complex organic reactions. One method includes the isolation of the compound from the crystallized poison of Bufo marinus using thin layer chromatography. The synthetic route typically involves multiple steps, including the formation of the bufadienolide core structure and subsequent functionalization to yield this compound.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the available this compound is extracted from natural sources, such as the skin secretions of toads .
Análisis De Reacciones Químicas
Types of Reactions: Marinobufagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Comparación Con Compuestos Similares
Marinobufagenin is part of the bufadienolide family of compounds, which includes other cardiotonic steroids such as ouabain and digoxin . These compounds share a common mechanism of action by inhibiting Na+/K±ATPase, but they differ in their potency, selectivity, and physiological effects . For example, ouabain has a higher affinity for the sodium-potassium pump compared to this compound, making it more potent in its effects . Digoxin, on the other hand, is widely used in clinical settings for treating heart failure and arrhythmias .
Similar Compounds:
- Ouabain
- Digoxin
- Telocinobufagin
This compound’s uniqueness lies in its specific physiological roles and its potential as a biomarker for certain diseases .
Propiedades
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470-42-8 | |
| Record name | Marinobufagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marinobufagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARINOBUFAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



